Ethyl 4-acetyl-5-oxohexanoate
Overview
Description
Ethyl 4-acetyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4. It is a clear yellow liquid with a density of 1.067 g/mL at 25°C and a boiling point of 153-154°C at 19 mmHg . This compound is used as an intermediate in the synthesis of various chemical products and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
Ethyl 4-acetyl-5-oxohexanoate is a chemical compound with the molecular formula C10H16O4 It has been used in the synthesis of curcumin analogs , which suggests that its targets could be similar to those of curcumin. Curcumin is known to interact with a wide range of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress .
Mode of Action
Given its use in the synthesis of curcumin analogs , it may share some of the mechanisms of curcumin. Curcumin is known to modulate numerous signaling molecules, including transcription factors, enzymes, cell cycle proteins, cytokines, and receptors .
Biochemical Pathways
Based on its use in the synthesis of curcumin analogs , it may influence pathways related to inflammation, cell cycle regulation, apoptosis, and oxidative stress.
Result of Action
Its use in the synthesis of curcumin analogs suggests that it may have potential antiandrogenic activity .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Curcumin analogs have been shown to interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Curcumin analogs synthesized from this compound have shown potential antiandrogenic activity . Antiandrogens can influence cell function by blocking the effects of androgens, male hormones, on gene expression and cellular metabolism .
Molecular Mechanism
Curcumin analogs synthesized from this compound have shown potential antiandrogenic activity . Antiandrogens can exert their effects at the molecular level by binding to androgen receptors, inhibiting their activation, and thus changing gene expression .
Dosage Effects in Animal Models
Curcumin analogs synthesized from this compound have shown potential antiandrogenic activity . The effects of these analogs could vary with dosage, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
Curcumin analogs synthesized from this compound could potentially interact with enzymes or cofactors in metabolic pathways .
Transport and Distribution
Curcumin analogs synthesized from this compound could potentially interact with transporters or binding proteins .
Subcellular Localization
Curcumin analogs synthesized from this compound could potentially be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-5-oxohexanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with 1,4-dibromobutane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-5-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetyl-5-oxohexanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of various chemical products, including fragrances and flavorings.
Comparison with Similar Compounds
Ethyl 4-acetyl-5-oxohexanoate can be compared with other similar compounds such as:
Ethyl 4-acetylbutyrate: Similar in structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 4-acetyl-5-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(13)6-5-9(7(2)11)8(3)12/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDLIATOURQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370046 | |
Record name | Ethyl 4-acetyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2832-10-2 | |
Record name | Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-acetyl-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 4-acetyl-5-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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